molecular formula C22H20F3NO B1326322 (R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide CAS No. 1005450-55-4

(R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide

Cat. No.: B1326322
CAS No.: 1005450-55-4
M. Wt: 371.4 g/mol
InChI Key: GDEHAOJGPHEOSO-OAHLLOKOSA-N
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Description

®-N-(1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide is an organic compound that features a naphthalene ring, a trifluoromethyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide typically involves the following steps:

    Formation of the Naphthalen-1-yl Ethylamine: This can be achieved through the reduction of the corresponding nitro compound or via reductive amination.

    Coupling with 3-(3-(Trifluoromethyl)phenyl)propanoyl Chloride: The naphthalen-1-yl ethylamine is then reacted with 3-(3-(trifluoromethyl)phenyl)propanoyl chloride in the presence of a base such as triethylamine to form the desired amide.

Industrial Production Methods

For industrial-scale production, the process might involve:

    Optimization of Reaction Conditions: Using catalysts and optimizing temperature and pressure conditions to increase yield and purity.

    Purification Techniques: Employing methods such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.

    Reduction: Reduction reactions can occur at the amide group, potentially converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can take place on the naphthalene ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions involving halogens or nitrating agents in the presence of a Lewis acid.

Major Products

    Oxidation: Naphthoquinones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Activity Studies: Investigated for potential biological activities such as antimicrobial or anticancer properties.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals.

Industry

    Material Science: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ®-N-(1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide would depend on its specific application. For instance, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Naphthyl)ethylamide: Lacks the trifluoromethyl group.

    3-(Trifluoromethyl)phenylpropanamide: Lacks the naphthalene ring.

    N-(1-(Naphthalen-1-yl)ethyl)-3-phenylpropanamide: Lacks the trifluoromethyl group.

Uniqueness

The presence of both the naphthalene ring and the trifluoromethyl group in ®-N-(1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide makes it unique, potentially offering a combination of properties such as enhanced stability, specific biological activity, and unique chemical reactivity.

Properties

IUPAC Name

N-[(1R)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3NO/c1-15(19-11-5-8-17-7-2-3-10-20(17)19)26-21(27)13-12-16-6-4-9-18(14-16)22(23,24)25/h2-11,14-15H,12-13H2,1H3,(H,26,27)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEHAOJGPHEOSO-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC(=O)CCC3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)NC(=O)CCC3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647721
Record name N-[(1R)-1-(Naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005450-55-4
Record name N-[(1R)-1-(Naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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